pKa Reduction of ~2.7 Log Units Relative to Unsubstituted Piperidine Lowers hERG Liability Risk
The introduction of a single fluorine at the 3-position of piperidine reduces the predicted pKa of the cyclic amine from ~11.2 (piperidine) to 8.48 ± 0.10 for 3-fluoropiperidine . This ~2.7 log unit reduction in basicity attenuates ionized amine interactions with the hERG potassium channel, a benefit directly demonstrated in a matched molecular series where trans-3-fluoropiperidine improved the hERG profile and reduced rat clearance from above hepatic blood flow to 19 mL/min/kg, without loss of on-target AMPK activation potency [1].
| Evidence Dimension | Nitrogen pKa (predicted) and associated hERG safety improvement |
|---|---|
| Target Compound Data | pKa = 8.48 ± 0.10 (predicted for 3-fluoropiperidine); trans-3-fluoropiperidine-containing compound: rat clearance 19 mL/min/kg |
| Comparator Or Baseline | Piperidine pKa ~11.2; unsubstituted piperidine analog: rat clearance > hepatic blood flow (~70 mL/min/kg); hERG IC50 unstated but implied unfavourable |
| Quantified Difference | ΔpKa ≈ −2.7; rat clearance reduced to ~27% of liver blood flow |
| Conditions | pKa values are ACD/Labs predicted values (ChemicalBook). In vivo rat clearance and hERG assessment from J. Med. Chem. 2023, 67, 735–753. |
Why This Matters
Procurement of (S)-3-fluoropiperidine over piperidine enables medicinal chemists to pre-install a pKa-lowering moiety that directly addresses hERG-related attrition in lead series.
- [1] Shaw, S. J. et al. (2023). J. Med. Chem., 67(1), 735–753. View Source
